

Interpreting the Mass Spectrum of 2-Bromo-3-nitrobenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-3-nitrobenzaldehyde**

Cat. No.: **B1282389**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, mass spectrometry stands as a cornerstone for molecular identification and structural elucidation. This guide provides a comparative analysis of the mass spectrum of **2-Bromo-3-nitrobenzaldehyde** and its derivatives. By examining characteristic fragmentation patterns and providing detailed experimental protocols, this document serves as a practical resource for interpreting mass spectra of complex aromatic compounds.

Predicted Mass Spectrum and Fragmentation of 2-Bromo-3-nitrobenzaldehyde

The mass spectrum of **2-Bromo-3-nitrobenzaldehyde** is characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of its functional groups. The presence of bromine is readily identifiable by the characteristic M+2 isotopic peak. The molecular weight of **2-Bromo-3-nitrobenzaldehyde** is 230.02 g/mol .^[1]

Table 1: Predicted Key Fragment Ions in the Mass Spectrum of **2-Bromo-3-nitrobenzaldehyde**

Fragment Ion	Proposed Structure	m/z (Mass-to-Charge Ratio)	Notes
[M]•+	<chem>C7H4BrNO3•+</chem>	229/231	Molecular ion peak, showing the isotopic pattern of bromine.
[M-H]⁺	<chem>C7H3BrNO3+</chem>	228/230	Loss of a hydrogen radical from the aldehyde group.
[M-NO]⁺	<chem>C7H4BrO2+</chem>	200/202	Loss of nitric oxide, a common fragmentation for nitroaromatic compounds. ^[2]
[M-NO₂]⁺	<chem>C7H4BrO+</chem>	183/185	Loss of a nitro group, a characteristic fragmentation for many nitroaromatic compounds. ^{[2][3]}
[M-CHO]⁺	<chem>C6H4BrNO2+</chem>	201/203	Loss of the formyl radical.
[M-Br]⁺	<chem>C7H4NO3+</chem>	150	Loss of the bromine radical.
[C₆H₄]⁺	<chem>C6H4+</chem>	76	Phenyl cation resulting from further fragmentation.

Comparative Fragmentation Patterns of Related Compounds

Understanding the fragmentation of simpler, related molecules provides a framework for interpreting the more complex spectrum of **2-Bromo-3-nitrobenzaldehyde**.

Table 2: Comparison of Major Fragment Ions for Benzaldehyde Derivatives

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z) and Neutral Losses
Benzaldehyde	106	105 ($[\text{M}-\text{H}]^+$), 77 ($[\text{C}_6\text{H}_5]^+$, loss of CO from 105)[4][5]
2-Nitrobenzaldehyde	151	150 ($[\text{M}-\text{H}]^+$), 121 ($[\text{M}-\text{NO}]^+$), 105 ($[\text{M}-\text{NO}_2]^+$), 77 ($[\text{C}_6\text{H}_5]^+$)[6][7]
3-Nitrobenzaldehyde	151	150 ($[\text{M}-\text{H}]^+$), 105 ($[\text{M}-\text{NO}_2]^+$), 77 ($[\text{C}_6\text{H}_5]^+$)[3][8]
2-Bromobenzaldehyde	184/186	183/185 ($[\text{M}-\text{H}]^+$), 105 ($[\text{M}-\text{Br}]^+$), 77 ($[\text{C}_6\text{H}_5]^+$)[9]

Experimental Protocol for Mass Spectrometry Analysis

A standardized protocol is crucial for obtaining reproducible and high-quality mass spectra. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique for analyzing volatile compounds like **2-Bromo-3-nitrobenzaldehyde**.

Sample Preparation:

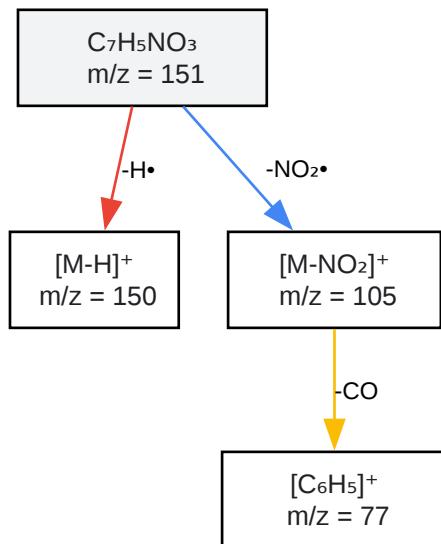
- Standard Solution: Prepare a stock solution of 1 mg/mL by dissolving approximately 10 mg of **2-Bromo-3-nitrobenzaldehyde** in 10 mL of a suitable solvent (e.g., acetonitrile or dichloromethane).[3]
- Serial Dilutions: Perform serial dilutions to create calibration standards with concentrations ranging from 1 $\mu\text{g}/\text{mL}$ to 100 $\mu\text{g}/\text{mL}$.[3]
- Sample Analysis: For unknown samples, dissolve a known quantity in the chosen solvent. If the sample is in a complex matrix, a prior extraction step such as solid-phase extraction (SPE) may be required.[3]

GC-MS Parameters:

- Gas Chromatograph:
 - Injector Temperature: 250 °C[3]
 - Injection Volume: 1 µL (splitless mode)[3]
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[3]
 - Oven Temperature Program: Initial temperature of 70 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[3]
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI)[3]
 - Electron Energy: 70 eV[3]
 - Source Temperature: 230 °C[3]
 - Quadrupole Temperature: 150 °C[3]
 - Mass Range: m/z 40-350[3]

Data Analysis:

The identification of **2-Bromo-3-nitrobenzaldehyde** is achieved by comparing the retention time and the acquired mass spectrum with that of a pure standard or a reference library such as the NIST/EPA/NIH Mass Spectral Library.[3]


Visualizing Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for **2-Bromo-3-nitrobenzaldehyde** and a key derivative, 3-Nitrobenzaldehyde. These visualizations provide a clear logical flow of the fragmentation process.

[Click to download full resolution via product page](#)

Proposed fragmentation pathway for **2-Bromo-3-nitrobenzaldehyde**.

[Click to download full resolution via product page](#)

Fragmentation pathway for **3-Nitrobenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-3-nitrobenzaldehyde | C7H4BrNO3 | CID 13162408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Benzaldehyde [webbook.nist.gov]
- 6. Benzaldehyde, 2-nitro- [webbook.nist.gov]
- 7. 2-Nitrobenzaldehyde | C7H5NO3 | CID 11101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Nitrobenzaldehyde | C7H5NO3 | CID 7449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzaldehyde, 2-bromo- [webbook.nist.gov]
- To cite this document: BenchChem. [Interpreting the Mass Spectrum of 2-Bromo-3-nitrobenzaldehyde: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1282389#interpreting-the-mass-spectrum-of-2-bromo-3-nitrobenzaldehyde-and-its-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com